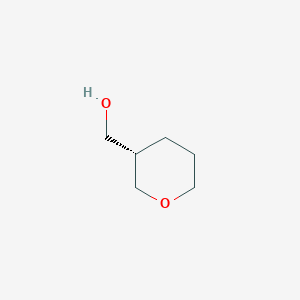

(3S)-oxan-3-ylmethanol

描述

(3S)-Oxan-3-ylmethanol (CAS: 14774-36-8) is a chiral cyclic ether alcohol with the molecular formula C₆H₁₂O₂ and an average molecular weight of 116.160 g/mol. It features a six-membered oxane (tetrahydropyran) ring substituted with a hydroxymethyl group at the (3S)-position. This compound is part of a broader class of cyclic ether alcohols, which are valuable intermediates in organic synthesis, pharmaceuticals, and materials science due to their stereochemical versatility and functional group compatibility .

属性

IUPAC Name |

[(3S)-oxan-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTQJKSRDCKVQA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](COC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-oxan-3-ylmethanol typically involves the reduction of the corresponding oxan-3-one. One common method is the catalytic hydrogenation of oxan-3-one using a palladium catalyst under mild conditions. Another approach is the reduction of oxan-3-one using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is usually carried out at room temperature and yields this compound with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases can be employed to convert oxan-3-one to this compound. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.

化学反应分析

Types of Reactions

(3S)-oxan-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form oxan-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of oxan-3-ylmethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form oxan-3-yl chloride.

Common Reagents and Conditions

Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine at room temperature.

Major Products Formed

Oxidation: Oxan-3-one

Reduction: Oxan-3-ylmethane

Substitution: Oxan-3-yl chloride

科学研究应用

(3S)-oxan-3-ylmethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of (3S)-oxan-3-ylmethanol depends on its specific application. In asymmetric synthesis, its chiral center plays a crucial role in determining the stereochemistry of the final product. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific context of its use.

相似化合物的比较

Structural and Molecular Properties

The table below compares (3S)-oxan-3-ylmethanol with four structurally related compounds, highlighting key differences in ring systems, substituents, and molecular weights:

Key Observations:

Ring Size and Stability: this compound (six-membered oxane) benefits from chair conformations, enhancing thermodynamic stability compared to smaller rings like tetrahydrofuran (five-membered) or epoxide (three-membered) . The epoxide in (2S,3S)-3-Phenylglycidol is highly strained, making it reactive in ring-opening reactions .

The aminomethyl group in [3-(Aminomethyl)oxan-3-yl]methanol introduces basicity and nucleophilicity, enabling participation in condensation or amidation reactions . The fluorophenyl group in the piperidine derivative enhances lipophilicity, a critical feature for blood-brain barrier penetration in drug design .

Reactivity Trends:

- The epoxide in (2S,3S)-3-Phenylglycidol undergoes nucleophilic ring-opening (e.g., with amines or thiols), making it useful in polymer crosslinking .

- Piperidine derivatives like (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol are prone to N-methylation and stereospecific hydrogenation due to their rigid bicyclic structure .

生物活性

(3S)-oxan-3-ylmethanol, a compound with a unique molecular structure, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

This compound is characterized by its oxane ring structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it exhibits properties that may influence various biological pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect protease activity, which is crucial in various physiological processes .

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells. This property is vital for preventing cellular damage and maintaining overall health.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation .

In Vitro Studies

In vitro experiments have demonstrated the biological activity of this compound:

- Enzyme Activity Assays : In a study examining the inhibition of ruminal enzymes, this compound was tested alongside other compounds. Results indicated significant inhibition of glutamic oxaloacetic transaminase, with effective concentrations ranging from 12.30 to 18.20 mg/mL .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's effects in living organisms. However, specific in vivo data on this compound remains limited.

Comparative Analysis of Biological Activities

| Compound | Enzyme Inhibition | Antioxidant Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Significant | Moderate | Present |

| Compound A | Moderate | High | Low |

| Compound B | Low | Moderate | Significant |

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Metabolic Disorders : Due to its enzyme inhibition properties, it could be explored as a treatment for metabolic disorders where enzyme activity is dysregulated.

- Oxidative Stress-related Conditions : Its antioxidant properties make it a candidate for further research into treatments for diseases associated with oxidative stress, such as neurodegenerative diseases.

- Inflammatory Diseases : The anti-inflammatory effects suggest potential use in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。